molecular formula C12H25NO B13809415 N,2-Diisopropyl-2,3-dimethylbutyramide CAS No. 59410-24-1

N,2-Diisopropyl-2,3-dimethylbutyramide

Cat. No.: B13809415
CAS No.: 59410-24-1
M. Wt: 199.33 g/mol
InChI Key: WGRZDAWYLITYAD-UHFFFAOYSA-N
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Description

N,2-Diisopropyl-2,3-dimethylbutyramide is a chemical compound with the molecular formula C12H25NO. It is known for its unique structure, which includes two isopropyl groups and two methyl groups attached to a butyramide backbone. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Diisopropyl-2,3-dimethylbutyramide typically involves the reaction of 2,3-dimethylbutyric acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,2-Diisopropyl-2,3-dimethylbutyramide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

N,2-Diisopropyl-2,3-dimethylbutyramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of N,2-Diisopropyl-2,3-dimethylbutyramide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,2,3-Trimethyl-2-isopropylbutanamide
  • Methyl diisopropyl propionamide
  • 6-Caprolactam

Uniqueness

N,2-Diisopropyl-2,3-dimethylbutyramide stands out due to its specific arrangement of isopropyl and methyl groups, which confer unique chemical and physical properties. This structural uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

59410-24-1

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2,3-dimethyl-N,2-di(propan-2-yl)butanamide

InChI

InChI=1S/C12H25NO/c1-8(2)12(7,9(3)4)11(14)13-10(5)6/h8-10H,1-7H3,(H,13,14)

InChI Key

WGRZDAWYLITYAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)NC(C)C

Origin of Product

United States

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